5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride
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Overview
Description
5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride is a complex organic compound that belongs to the class of imidazoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine derivatives with carboxylic acid derivatives. The process often includes nucleophilic substitution followed by cyclization to form the imidazoquinoline core .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Quinoline derivatives: These compounds are structurally related and are known for their wide range of applications in medicine and industry.
Uniqueness
5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one is unique due to its specific substitution pattern and the presence of both imidazole and quinoline rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
133306-15-7 |
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Molecular Formula |
C60H67Cl7N12O4 |
Molecular Weight |
1268.4 g/mol |
IUPAC Name |
5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride |
InChI |
InChI=1S/4C15H16ClN3O.3ClH/c4*1-3-4-7-19-12-8-10(16)5-6-11(12)14-13(15(19)20)17-9-18(14)2;;;/h4*5-6,8-9H,3-4,7H2,1-2H3;3*1H |
InChI Key |
CZKNSYDRYFIXSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC(=C2)Cl)C3=C(C1=O)N=CN3C.CCCCN1C2=C(C=CC(=C2)Cl)C3=C(C1=O)N=CN3C.CCCCN1C2=C(C=CC(=C2)Cl)C3=C(C1=O)N=CN3C.CCCCN1C2=C(C=CC(=C2)Cl)C3=C(C1=O)N=CN3C.Cl.Cl.Cl |
Origin of Product |
United States |
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